N-(2-acetylcyclohex-1-en-1-yl)benzamide
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Overview
Description
N-(2-acetylcyclohex-1-en-1-yl)benzamide is an organic compound with the molecular formula C15H17NO2 It is characterized by the presence of a benzamide group attached to a cyclohexene ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylcyclohex-1-en-1-yl)benzamide typically involves the reaction of 2-acetylcyclohexanone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic acyl substitution to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The key steps include:
Raw Material Handling: Ensuring the purity of 2-acetylcyclohexanone and benzoyl chloride
Reaction Optimization: Fine-tuning temperature, solvent, and reaction time
Product Isolation: Utilizing techniques such as crystallization or chromatography for purification
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylcyclohex-1-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, room temperature
Reduction: Sodium borohydride in methanol, 0-5°C
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine, room temperature
Major Products Formed
Oxidation: N-(2-carboxycyclohex-1-en-1-yl)benzamide
Reduction: N-(2-hydroxycyclohex-1-en-1-yl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(2-acetylcyclohex-1-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetylcyclohex-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetylcyclohex-1-en-1-yl)acetamide
- N-(2-acetylcyclohex-1-en-1-yl)propionamide
- N-(2-acetylcyclohex-1-en-1-yl)butyramide
Uniqueness
N-(2-acetylcyclohex-1-en-1-yl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-(2-acetylcyclohexen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZVJUASUWWBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCCC1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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